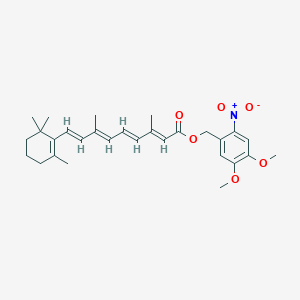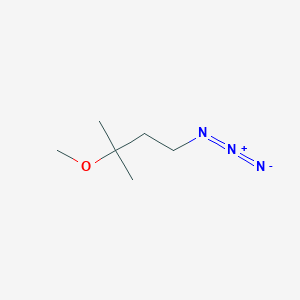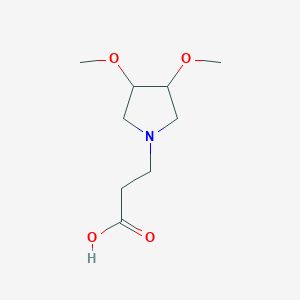
Caged Retinoic Acid
Overview
Description
Caged retinoic acid is a derivative of retinoic acid, a metabolite of vitamin A. Retinoic acid plays a crucial role in cellular differentiation, organ development, and gene regulation. This compound is designed to be inactive until it is exposed to specific conditions, such as light, which releases the active retinoic acid. This property makes it a valuable tool in scientific research, particularly in studies requiring precise spatial and temporal control of retinoic acid activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caged retinoic acid typically involves the attachment of a photolabile protecting group to the retinoic acid molecule. This process can be achieved through various chemical reactions, including esterification or amidation. Common photolabile groups used include nitrobenzyl and coumarin derivatives. The reaction conditions often require the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The scalability of the synthesis process is crucial for producing sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Caged retinoic acid undergoes several types of chemical reactions, including:
Photolysis: Exposure to light cleaves the photolabile group, releasing active retinoic acid.
Oxidation: Retinoic acid can be further oxidized to form metabolites such as 4-oxo-retinoic acid.
Reduction: Reduction reactions can convert retinoic acid back to retinol.
Common Reagents and Conditions
Photolysis: UV or visible light sources are used to induce photolysis.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Photolysis: Active retinoic acid.
Oxidation: 4-oxo-retinoic acid and other oxidized metabolites.
Reduction: Retinol and other reduced forms of retinoic acid.
Scientific Research Applications
Caged retinoic acid has a wide range of applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of retinoic acid-mediated reactions.
Biology: Employed in developmental biology to investigate the role of retinoic acid in cellular differentiation and organ development.
Medicine: Utilized in cancer research to explore the effects of retinoic acid on tumor growth and differentiation.
Industry: Applied in the development of controlled-release drug delivery systems and photodynamic therapy.
Mechanism of Action
Caged retinoic acid exerts its effects through the release of active retinoic acid upon exposure to light. The active retinoic acid then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding triggers the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The molecular targets and pathways include the activation of Hox genes, which control anterior-posterior patterning during embryonic development.
Comparison with Similar Compounds
Similar Compounds
Retinoic Acid: The active form of vitamin A, involved in gene regulation and cellular differentiation.
Retinol: The alcohol form of vitamin A, which can be oxidized to retinoic acid.
Retinaldehyde: An intermediate in the conversion of retinol to retinoic acid.
Retinyl Esters: Storage forms of vitamin A, which can be hydrolyzed to release retinol.
Uniqueness
Caged retinoic acid is unique due to its ability to provide precise control over the timing and location of retinoic acid release. This property makes it an invaluable tool for studying the dynamic processes regulated by retinoic acid in a controlled manner. Unlike other retinoids, this compound allows researchers to manipulate retinoic acid activity with high spatial and temporal resolution, enabling detailed investigations into its biological functions.
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO6/c1-20(13-14-24-22(3)12-9-15-29(24,4)5)10-8-11-21(2)16-28(31)36-19-23-17-26(34-6)27(35-7)18-25(23)30(32)33/h8,10-11,13-14,16-18H,9,12,15,19H2,1-7H3/b11-8+,14-13+,20-10+,21-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWJSGSQUHALBL-KMUUSORHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)








![4-(2-methoxyethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474244.png)
![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)
![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)

